Eupalinilide E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

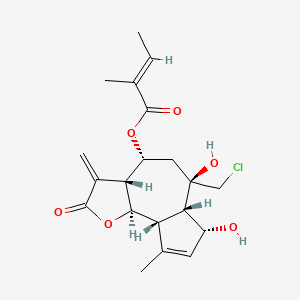

Eupalinilide E is a natural product found in Eupatorium lindleyanum with data available.

Applications De Recherche Scientifique

Hematopoietic Stem Cell Expansion

Eupalinilide E has been extensively studied for its ability to promote the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs). Research indicates that this compound enhances the proliferation of human cord blood CD34+ cells in serum-free cultures stimulated with cytokines such as stem cell factor (SCF), thrombopoietin (TPO), and Flt3 ligand (FL) .

Case Studies

- In a study involving primary human CD34+ cells, this compound led to a 50% increase in CD34+ cell populations within the first week and a 45-fold increase over 45 days .

- Another experiment showed that while this compound alone did not enhance engraftment in NSG mice models, its combination with UM171 significantly improved functional engrafting capabilities .

Anti-Cancer Properties

This compound exhibits promising anti-cancer activity, particularly against lung cancer cells. Its selective antiproliferative effects have been documented in various studies.

Case Studies

- Research indicated that this compound selectively inhibited the growth of lung cancer cells in vitro, suggesting its potential as a therapeutic agent against specific cancer types .

- Additionally, it has been noted for its ability to enhance glycolysis in treated cells, which is often associated with increased cellular energy and survival under stress conditions .

Traditional and Pharmacological Applications

Beyond its modern research applications, Eupatorium lindleyanum, the source of this compound, has a long history in traditional medicine. It has been used to treat respiratory diseases and possesses various pharmacological properties.

Key Pharmacological Activities

- Anti-inflammatory : Compounds derived from Eupatorium lindleyanum have shown anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antibacterial and Antihistamine : The plant has traditional uses as an antibacterial agent and antihistamine, highlighting its broad therapeutic potential .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Hematopoietic Stem Cell Expansion | Promotes ex vivo expansion of HSPCs; inhibits differentiation | Increases CD34+ cell populations significantly; synergistic effects with UM171 |

| Anti-Cancer Activity | Induces apoptosis; causes cell cycle arrest in cancer cell lines | Selective inhibition of lung cancer cells; enhances glycolysis in treated cells |

| Traditional Medicine | Used historically for respiratory diseases; possesses anti-inflammatory properties | Effective against coughs and chronic bronchitis; requires further clinical validation |

Analyse Des Réactions Chimiques

Key Synthetic Strategies

2.1. 2017 Approach (Carvone-Derived Route)

-

Starting Material : (R)-Carvone (6)

-

Key Steps :

-

Hydrohalogenation : Bromination of carvone with HBr to yield carvone monobromide (14) .

-

Favorskii Rearrangement : Tribromide (15) undergoes rearrangement with isopropyl amine to form bicyclic imidate (16), hydrolyzed to lactone (17) .

-

Oxidation : Late-stage allylic oxidations at two positions to introduce carbonyl groups .

-

Epoxidation : Selective epoxidation of a trisubstituted olefin using tert-butyl hydroperoxide (t-BuOOH) and aluminum tri-sec-butoxide (Al(O-sec-Bu)₃) in CH₂Cl₂ .

-

Epoxide Opening : Acidic conditions (HCl/LiCl in THF) yield the final product .

-

2.2. 2022 Asymmetric Synthesis

-

Starting Material : (R)-Carvone

-

Key Steps :

-

Tandem Favorskii Rearrangement-Elimination : Generates 2-cyclopentene carbaldehyde in a chromatography-free process .

-

Allylboration-Lactonization : Catalyst-free reaction using trifluoroethanol (TFE) as a solvent/promoter to form β-hydroxymethyl-α-methylene-γ-butyrolactone .

-

Stereochemical Control : Stereospecific reactions ensure correct diastereomer formation .

-

Key Reactions and Reagents

Challenges and Solutions

-

Diastereomer Formation : Early routes produced incorrect stereochemistry due to premature oxidation . Solution: Late-stage oxidation to minimize interference .

-

Synthetic Inefficiency : Initial approaches required multiple purification steps . Solution: Streamlined 2022 method with chromatography-free steps .

-

Stereochemical Control : Allylboration in TFE ensured stereospecific lactone formation .

Propriétés

Formule moléculaire |

C20H25ClO6 |

|---|---|

Poids moléculaire |

396.9 g/mol |

Nom IUPAC |

[(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-6,7-dihydroxy-9-methyl-3-methylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H25ClO6/c1-5-9(2)18(23)26-13-7-20(25,8-21)16-12(22)6-10(3)14(16)17-15(13)11(4)19(24)27-17/h5-6,12-17,22,25H,4,7-8H2,1-3H3/b9-5+/t12-,13-,14+,15-,16-,17-,20+/m1/s1 |

Clé InChI |

RQLHOJWFBMNYHW-PBDZIAQESA-N |

SMILES isomérique |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]([C@@H]2[C@@H](C=C([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)C)O)(CCl)O |

SMILES canonique |

CC=C(C)C(=O)OC1CC(C2C(C=C(C2C3C1C(=C)C(=O)O3)C)O)(CCl)O |

Synonymes |

eupalinilide E |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.